5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a benzaldehyde moiety substituted with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-methyl-1H-pyrazole with 5-methyl-2-formylbenzoic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products
Oxidation: 5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: 5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)-4-nitrobenzaldehyde.
Scientific Research Applications
5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a ligand in coordination chemistry and can form complexes with metal ions, which are studied for their catalytic and biological activities.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Catalytic Activity: As a ligand, it can enhance the catalytic activity of metal complexes by stabilizing the active site and facilitating substrate binding.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 2-(1H-Pyrazol-1-yl)benzaldehyde
Uniqueness
5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both methyl groups on the benzaldehyde and pyrazole moieties. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features enable various biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Molecular Characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂N₂O |
Molecular Weight | 200.24 g/mol |
IUPAC Name | 5-methyl-2-(3-methylpyrazol-1-yl)benzaldehyde |
InChI Key | JDVQFERYAANEQS-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interactions with various biological targets:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting protein functions essential for bacterial survival.
- Anticancer Activity : Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Antimicrobial Studies
Recent studies have demonstrated the efficacy of this compound against a range of microorganisms. For instance, a series of synthesized pyrazole derivatives were evaluated for their antimicrobial activity, showing promising results against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Selected Microorganisms
Compound | Microorganism | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
Anticancer Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it can significantly inhibit cell growth and induce apoptosis.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC₅₀ (µM) |
---|---|
HeLa (Cervical Cancer) | 25 |
MCF7 (Breast Cancer) | 30 |
A549 (Lung Cancer) | 20 |
Case Studies
A notable case study involved the synthesis of novel pyrazole derivatives where this compound was used as a precursor. The derivatives were tested for their anticancer properties, revealing that some exhibited enhanced cytotoxicity compared to the parent compound .
Another study focused on the compound's role as a ligand in coordination chemistry, where it formed complexes with metal ions that displayed catalytic and biological activities. These complexes were evaluated for their effectiveness in promoting reactions relevant to drug synthesis and development.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5-methyl-2-(3-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-9-3-4-12(11(7-9)8-15)14-6-5-10(2)13-14/h3-8H,1-2H3 |
InChI Key |
JDVQFERYAANEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC(=N2)C)C=O |
Origin of Product |
United States |
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